molecular formula C8H8BrCl B1443251 2-Bromo-4-chloro-m-xylene CAS No. 1208077-17-1

2-Bromo-4-chloro-m-xylene

Cat. No.: B1443251
CAS No.: 1208077-17-1
M. Wt: 219.5 g/mol
InChI Key: SYJGOCCALRWSID-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-m-xylene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of xylene, where two hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-m-xylene typically involves the halogenation of m-xylene. The process can be carried out through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3), while chlorination can be performed using chlorine (Cl2) with iron(III) chloride (FeCl3) as the catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the regioselectivity and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-m-xylene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, and sulfonation reactions.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methyl groups can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Chlorination: Cl2/FeCl3

    Nitration: HNO3/H2SO4

    Sulfonation: SO3/H2SO4

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while sulfonation would produce sulfonic acid derivatives .

Scientific Research Applications

2-Bromo-4-chloro-m-xylene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-m-xylene exerts its effects involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine and chlorine atoms influence the reactivity and orientation of further substitutions on the benzene ring. The compound’s halogen atoms can also participate in hydrogen bonding and van der Waals interactions, affecting its behavior in biological systems .

Comparison with Similar Compounds

    2-Bromo-4-chlorotoluene: Similar structure but with a single methyl group.

    2-Chloro-4-bromotoluene: Similar structure but with reversed positions of bromine and chlorine.

    4-Bromo-2-chlorotoluene: Another isomer with different substitution pattern.

Uniqueness: 2-Bromo-4-chloro-m-xylene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of both bromine and chlorine atoms on the benzene ring provides distinct steric and electronic effects, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-1-chloro-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJGOCCALRWSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290352
Record name 2-Bromo-4-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-17-1
Record name 2-Bromo-4-chloro-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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